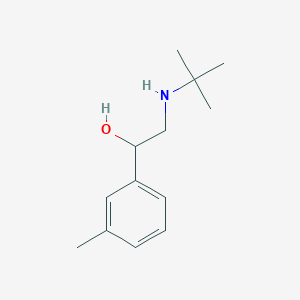

2-(Tert-butylamino)-1-(m-tolyl)ethan-1-ol

Description

2-(Tert-butylamino)-1-(m-tolyl)ethan-1-ol is a secondary amine featuring a tert-butylamino group attached to a β-hydroxyethyl backbone and a meta-substituted tolyl (m-tolyl) aromatic ring. This compound is structurally related to β-adrenergic agonists like salbutamol, which share the ethanolamine core (R-NH-CH2-CH2-OH) . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-(3-methylphenyl)ethanol |

InChI |

InChI=1S/C13H21NO/c1-10-6-5-7-11(8-10)12(15)9-14-13(2,3)4/h5-8,12,14-15H,9H2,1-4H3 |

InChI Key |

BOWJQDZMXDZQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CNC(C)(C)C)O |

Origin of Product |

United States |

Biological Activity

2-(Tert-butylamino)-1-(m-tolyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a tertiary amine functional group. The presence of the tert-butyl group and the m-tolyl moiety suggests potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound based on available literature and preliminary studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H19NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular structure features a hydroxyl (-OH) group, which can participate in various chemical reactions, enhancing the compound's versatility for synthetic applications in organic chemistry.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Tertiary amines often show antimicrobial properties due to their ability to interact with microbial membranes.

- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Some derivatives may exhibit protective effects on neuronal cells, potentially useful in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful. The following table summarizes key features and potential activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Isopropylamino)-1-(m-tolyl)ethanol | Isopropyl instead of tert-butyl | Less steric hindrance may affect reactivity |

| 2-(Cyclohexylamino)-1-(m-tolyl)ethanol | Cyclohexane ring instead of tert-butyl | Different steric effects and solubility |

| 2-(Phenethylamino)-1-(m-tolyl)ethanol | Phenethyl group introduces different electronic effects | Potentially enhanced biological activity |

| 2-Amino-1-(m-tolyl)ethanol | Lacks tert-butyl group | More polar, potentially different solubility |

Case Studies and Research Findings

Research has indicated that tertiary amines like this compound can exhibit significant biological activities:

- Antimicrobial Studies : A study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting potential use as antibacterial agents .

- Cancer Cell Proliferation Inhibition : In vitro assays revealed that some derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Studies : Research on similar compounds has shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative disorders .

Comparison with Similar Compounds

Positional Isomers: Meta- vs. Para-Tolyl Derivatives

The positional isomer 2-(tert-butylamino)-1-(p-tolyl)ethan-1-ol (para-tolyl substitution) differs in the aromatic ring substitution pattern. Synthesized via Ugi reactions, this analog has a melting point of 102.7–104.6°C and a yield of 74% . The meta-substituted derivative (target compound) likely exhibits distinct physicochemical properties due to steric and electronic effects, though direct data is unavailable.

Chlorinated Phenyl Derivatives

- 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol: This analog replaces the m-tolyl group with a dichlorinated, aminated phenyl ring. It is prescribed in dosages of 20–60 µg/day, suggesting therapeutic potency .

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethan-1-ol: The trifluoromethyl group introduces strong electron-withdrawing effects, likely improving metabolic stability compared to the m-tolyl variant .

Heterocyclic Analogs

- 2-(tert-butylamino)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol: Substitution with an imidazole ring (a nitrogen-containing heterocycle) alters solubility and bioavailability. Synthesized as a yellow oil with 66% yield, this compound lacks crystallinity, contrasting with the solid para-tolyl analog .

Physical and Chemical Properties

- Melting Points : The para-tolyl analog has a defined melting point (~103–104°C), while the m-tolyl variant’s properties are inferred to differ due to reduced symmetry .

- Solubility : Heterocyclic derivatives (e.g., imidazole-based compounds) exhibit higher lipophilicity, favoring membrane permeability .

- Stability : Chlorinated analogs demonstrate enhanced resistance to oxidative degradation compared to hydroxylated derivatives like salbutamol intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.